molecular formula C20H21NO4S B557772 Fmoc-Cys(Et)-OH CAS No. 200354-34-3

Fmoc-Cys(Et)-OH

Cat. No. B557772
M. Wt: 371.5 g/mol
InChI Key: OUXUHWHQQLGDQE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(Et)-OH is a chemical compound with the molecular formula C20H21NO4S . It is used in peptide synthesis, where the Fmoc group acts as a protective group for the amino acid cysteine .


Synthesis Analysis

Fmoc-Cys(Et)-OH is synthesized using solid-phase peptide synthesis (SPPS), a method that has been widely used due to its efficiency and the ability to produce large quantities of peptides . The Fmoc group is stable under the harsh oxidative conditions often used to generate peptide thioesters from peptide hydrazides or o-aminoanilides .


Molecular Structure Analysis

The molecular weight of Fmoc-Cys(Et)-OH is 371.45 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is an aromatic compound that promotes hydrophobic and π-π stacking interactions .


Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group is removed by piperidine or 4-methylpiperidine. This process involves the removal of the acidic proton at the 9-position of the fluorene ring system by a mild base, followed by β-elimination to yield a highly reactive dibenzofulvene intermediate .


Physical And Chemical Properties Analysis

Fmoc-Cys(Et)-OH is a substance used in laboratory chemicals. Its physical and chemical properties are largely determined by the Fmoc group, which is known for its hydrophobicity and aromaticity .

Scientific Research Applications

“Fmoc-Cys(Et)-OH” is a derivative of the amino acid cysteine, used in peptide synthesis. The “Fmoc” part is a protecting group used in solid-phase peptide synthesis (SPPS), and “Cys(Et)-OH” refers to the cysteine residue with an ethyl ester group .

  • Peptide and Protein Science

    • Fmoc-Cys(Et)-OH is used in the synthesis of complex disulfide-rich peptides and semisynthesis of proteins .
    • The Fmoc protecting group is removed under basic conditions, allowing the cysteine residue to participate in peptide bond formation .
    • The outcomes of these processes are peptides and proteins that can be used in various biological studies .
  • Peptide/Protein Labelling

    • Fmoc-Cys(Et)-OH can be used for peptide/protein labelling in vitro and in vivo .
    • The cysteine residue can react with various labels after the Fmoc group is removed .
    • This allows for the tracking and study of peptides/proteins in biological systems .
  • Synthesis of Bio-Inspired Peptide Crypto-Thioesters

    • Fmoc-Cys(Et)-OH can be used in the synthesis of bio-inspired peptide crypto-thioesters .
    • A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .
    • The resulting peptide crypto-thioesters can be directly used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .
    • This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
  • Development of New Methodologies for Site-Selective Protein Modification

    • Fmoc-Cys(Et)-OH can be used in the development of new methodologies for site-selective protein modification .
    • Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed .
    • These strategies facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .
  • Antimicrobial Peptides

    • Fmoc-Cys(Et)-OH can be used in the synthesis of antimicrobial peptides .
    • These peptides have several biological activities such as antimicrobial, antithrombotic, opioid, antioxidant and so on .
    • The synthesized peptides can be used for various studies such as cell signaling, development of epitope-specific antibodies, in cell-biology, biomarkers for diseases etc .
  • Materials Science

    • Fmoc-Cys(Et)-OH can also be used in materials science due to their self-assembling properties .
    • Peptides are becoming increasingly important in materials science .

Safety And Hazards

Fmoc-Cys(Et)-OH is not classified as a hazardous substance. In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken. It is not harmful to the environment .

Future Directions

The use of Fmoc-Cys(Et)-OH and other Fmoc-modified amino acids and short peptides in the fabrication of functional materials is a promising area of research. These compounds have potential applications in drug delivery, cancer diagnosis and treatment, and the development of new drugs .

properties

IUPAC Name

(2R)-3-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-2-26-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXUHWHQQLGDQE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10426777
Record name S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Cys(Et)-OH

CAS RN

200354-34-3
Record name S-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10426777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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